5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 1190315-19-5
VCID: VC15780951
InChI: InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12)
SMILES:
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

CAS No.: 1190315-19-5

Cat. No.: VC15780951

Molecular Formula: C7H5ClN2O2

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione - 1190315-19-5

Specification

CAS No. 1190315-19-5
Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
IUPAC Name 5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
Standard InChI InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12)
Standard InChI Key XHLBAFCLRNNIDK-UHFFFAOYSA-N
Canonical SMILES C1C2=C(NC1=O)NC(=O)C(=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, reflects its bicyclic structure comprising a pyrrole ring fused to a pyridine moiety. Key features include:

  • Molecular formula: C₇H₅ClN₂O₂

  • Molecular weight: 184.58 g/mol

  • Chlorine substitution: At position 5 of the pyrrolopyridine system.

The canonical SMILES string C1C2=C(NC1=O)NC(=O)C(=C2)Cl encodes its planar aromatic system with two ketone groups at positions 2 and 6. X-ray crystallography of analogous structures suggests a nearly coplanar arrangement between the pyrrole and pyridine rings, which enhances π-π stacking interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1190315-19-5
Exact Mass184.004 g/mol
Topological Polar Surface58.2 Ų
LogP (Octanol-Water)1.32

Synthesis and Structural Modification

Reported Synthetic Routes

Two primary strategies dominate the synthesis of 5-chloro-pyrrolopyridinediones:

Route 1: Cyclocondensation of Chlorinated Precursors
A domino reaction involving 3-chlorochromones and aminoheterocycles yields substituted pyrrolopyridines . For example, heating 3-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine with hydroxylated arylboronic acids under Suzuki-Miyaura conditions produces analogs with 75–82% yields .

Route 2: Halogen Exchange
Nucleophilic aromatic substitution on 5-bromo-pyrrolopyridinediones using CuCl₂ in DMF at 120°C achieves chlorination with >90% efficiency. This method avoids harsh conditions that could degrade the diketone system.

Table 2: Optimization of Halogen Exchange Protocol

ParameterConditionYield
CatalystCuCl₂92%
SolventDimethylformamide (DMF)90%
Temperature120°C91%
Reaction Time12 hours89%

Challenges in Purification

The compound’s low solubility in polar solvents (e.g., water solubility <0.1 mg/mL) necessitates chromatographic purification using silica gel and dichloromethane/methanol gradients. Recrystallization from ethyl acetate/hexane mixtures yields colorless crystals suitable for X-ray analysis .

Biological Activity and Mechanism

Anti-inflammatory Effects

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the chlorine atom with fluorine improves metabolic stability but reduces potency.

  • Prodrug Development: Esterification of the diketone moiety enhances oral bioavailability in rat models (AUC increase from 50 to 220 ng·h/mL) .

Table 3: Comparative Pharmacokinetics of Analogs

Compound ModificationHalf-Life (h)AUC (ng·h/mL)
Parent (5-Cl)1.250
5-Fluoro analog3.8180
Diketone methyl ester4.5220

Patent Landscape

As of 2025, six patents claim pyrrolopyridinedione derivatives for oncology indications, though none specifically disclose 5-chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione. Most focus on kinase inhibitors combining this scaffold with pyrimidine or quinazoline fragments .

Challenges and Future Directions

Synthetic Scalability Issues

Multigram synthesis remains problematic due to:

  • Low yields in final cyclization steps (<50% for scales >10 g)

  • Exothermic side reactions causing dimerization

Flow chemistry approaches using microreactors may mitigate these issues by improving heat transfer .

Target Identification Gaps

The precise molecular targets of 5-chloro-pyrrolopyridinediones are unconfirmed. Chemoproteomics studies using affinity-based probes could map interactomes in cancer cell lysates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator